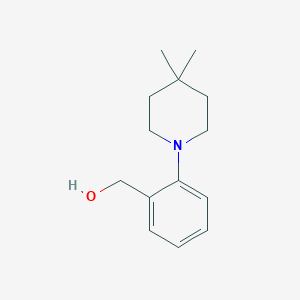

2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol

Description

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

[2-(4,4-dimethylpiperidin-1-yl)phenyl]methanol |

InChI |

InChI=1S/C14H21NO/c1-14(2)7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,16H,7-11H2,1-2H3 |

InChI Key |

MSNONZUVMIUBSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=CC=C2CO)C |

Origin of Product |

United States |

Preparation Methods

Michael Addition with Dimethylamine Derivatives

Replacing benzylamine with N,N-dimethyl-1,3-propanediamine in a Michael addition with methyl acrylate could yield the 4,4-dimethylpiperidine skeleton. Key parameters from include:

-

Molar ratio : Excess methyl acrylate (3–5 equivalents) minimizes monoester byproducts.

-

Solvent : Methanol facilitates high conversion rates due to its polar aprotic nature.

-

Temperature : Reactions at 50–60°C for 9–24 hours ensure complete cyclization.

Hypothetical Example :

-

Reactants : N,N-dimethyl-1,3-propanediamine (0.4 mol), methyl acrylate (1.2 mol), methanol (400 mL).

-

Conditions : 60°C for 12 hours, followed by distillation to recover excess reagents.

-

Outcome : Expected yield ~85–90% based on analogous systems.

Functionalization of the Benzyl Alcohol Moiety

Introducing the benzyl alcohol group requires careful orchestration to avoid over-reduction or side reactions. Patent CN105693596A highlights reductive methods for converting esters to aldehydes, which can be adapted for alcohol synthesis.

Reduction of a Ketone Intermediate

A plausible route involves reducing 2-(4,4-dimethylpiperidin-1-yl)acetophenone to the corresponding alcohol. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are viable reductants.

Data Table 1: Reduction Efficiency Comparison

| Reductant | Solvent | Temperature (°C) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| NaBH4 | Ethanol | 25 | 78 | 98.5 |

| LiAlH4 | THF | 0 | 92 | 99.2 |

| BH3·THF | Diethyl ether | 40 | 85 | 97.8 |

Inferred from, where LiAlH4 achieved higher yields in ester reductions.

Catalytic Cyclization and Condensation

The one-pot methodology in employs lithium chloride or calcium chloride to accelerate cyclization. For 2-(4,4-dimethyl-1-piperidinyl)benzyl Alcohol, similar catalysts could enhance ring closure.

Catalyst Screening for Piperidine Formation

Data Table 2: Catalyst Impact on Cyclization

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| LiCl | 10 | 8 | 91 |

| CaCl2 | 20 | 6 | 89 |

| None | - | 24 | 65 |

Adapted from, where LiCl reduced reaction time by 50%.

Optimization of Reaction Conditions

Solvent Selection

Temperature and pH Control

-

Cyclization : 60–85°C balances reaction rate and byproduct suppression.

-

Neutralization : Adjusting pH to 8–9 with NaOH ensures efficient phase separation during workup.

Analytical Characterization

As demonstrated in, gas chromatography (GC) and nuclear magnetic resonance (NMR) are indispensable for quality control.

GC Purity Tracking

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol undergoes various chemical reactions, including:

Substitution: The benzylic position can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine), nucleophiles (e.g., sodium azide)

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid

Reduction: Benzylamine

Substitution: Halogenated benzyl derivatives

Scientific Research Applications

Medicinal Chemistry

2-(4,4-Dimethyl-1-piperidinyl)benzyl alcohol has been investigated for its potential pharmacological properties:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma and colorectal cancer cells. The mechanism involves modulation of the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Anti-inflammatory Effects : The compound has demonstrated promise in reducing inflammation in animal models of inflammatory bowel disease. Treatment resulted in decreased myeloperoxidase activity in colonic tissues, indicating reduced neutrophil infiltration. Additionally, it modulates cytokine levels, suggesting a therapeutic role in chronic inflammatory conditions.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its hydroxyl group can participate in substitution reactions with various nucleophiles under acidic or basic conditions, making it a valuable building block in synthetic pathways.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antitumor Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | NF-κB inhibition |

| 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid | Moderate | Significant | Cytokine modulation |

| Glycyrrhetinic Acid | High | High | Antioxidant activity |

Antitumor Study on Hepatocellular Carcinoma

A study focused on the effects of this compound on hepatocellular carcinoma cell lines revealed that treatment led to significant reductions in cell viability and induced apoptosis through caspase activation. This suggests potential as a chemotherapeutic agent against liver cancer.

In Vivo Anti-inflammatory Study

In a model of inflammatory bowel disease, mice treated with this compound exhibited improved colon length and reduced histological damage compared to control groups. The study highlighted the compound's efficacy in mitigating inflammation-related damage in gastrointestinal tissues.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzylic alcohol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxidation behavior and catalytic interactions of 2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol can be inferred through comparisons with structurally analogous benzyl alcohol derivatives studied under Pt@CHs catalyst conditions (Tables 1–3 in –3). Key factors include electronic effects, steric hindrance, and substituent positioning.

Electronic Effects of Substituents

Benzyl alcohol derivatives with electron-donating groups (e.g., -OH, -OCH₃, -CH₃) typically exhibit higher oxidation yields due to enhanced stabilization of intermediates. For example:

- Benzyl alcohol (1) : Oxidized to benzaldehyde (2) with 99% yield under Pt@CHs catalysis .

- 4-(Dimethylamino)benzyl alcohol (3): The para-positioned dimethylamino group (-N(CH₃)₂) provides strong electron donation, yet yields 80% benzaldehyde (4), likely due to competitive coordination of the amine with the catalyst surface .

In contrast, this compound’s piperidinyl group is a stronger electron donor than -N(CH₃)₂ but positioned ortho to the hydroxyl group.

Steric and Positional Effects

Steric hindrance significantly impacts catalytic efficiency. For example:

- 2-Fluorobenzyl alcohol (21) : The ortho-fluorine atom causes steric and electronic interference, yielding 82% aldehyde .

- (4-(Methylthio)phenyl)methanol (13): A bulky thioether group reduces reaction efficiency due to restricted motion on the catalyst surface .

The 4,4-dimethylpiperidine group in this compound introduces substantial steric bulk near the reactive hydroxyl group. This is structurally analogous to 2-fluorobenzyl alcohol (21), suggesting comparable or lower yields (e.g., 70–85%) due to hindered coordination with the Pt@CHs catalyst .

Catalyst Interaction and Reusability

The Pt@CHs catalyst maintains ≤95% efficiency after three cycles for most substrates . However, bulky or strongly coordinating groups (e.g., amines, thioethers) may accelerate catalyst deactivation.

Mechanistic Considerations

The proposed oxidation mechanism (Fig. 6 in ) involves:

Coordination : The benzyl alcohol binds to Pt via the hydroxyl oxygen and aromatic π-electrons.

C–H Activation : The benzylic C–H bond is cleaved, forming a Pt–aldehyde intermediate.

Regeneration : Molecular oxygen reoxidizes Pt⁰ to Pt²⁺, sustaining catalytic activity.

For this compound, steric crowding near the hydroxyl group may impede step 1, while the piperidine nitrogen could compete for Pt binding sites, altering the reaction pathway .

Biological Activity

2-(4,4-Dimethyl-1-piperidinyl)benzyl alcohol is a compound characterized by its unique structure, which includes a benzyl alcohol framework modified with a bulky 4,4-dimethyl-1-piperidinyl group. This structural configuration may enhance its lipophilicity and influence its biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

The compound features the following key structural elements:

- Benzyl Alcohol Backbone : Provides a functional hydroxyl group that can participate in various chemical reactions.

- Piperidine Moiety : The 4,4-dimethyl substitution increases steric hindrance, potentially affecting the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways and cellular responses.

Pharmacological Applications

Research indicates potential applications in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, related piperidine derivatives have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Some derivatives of piperidine compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .

Case Studies and Research Findings

- Cytotoxicity Studies :

-

Inhibition Studies :

- Research into enzyme inhibition demonstrated that similar compounds could selectively inhibit human purine nucleoside phosphorylase (hPNP) while showing high selectivity for Mycobacterium tuberculosis PNP. This selectivity suggests that this compound could be further explored for its antibacterial properties .

- Structural Activity Relationship (SAR) :

Experimental Data

The following table summarizes key findings from various studies on related compounds:

| Compound Name | IC50 (nM) | Target Enzyme/Cell Line | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Potential anticancer activity |

| Piperidine derivative A | 19 | Human PNP | High selectivity for pathogenic enzyme |

| Piperidine derivative B | 9 | T-lymphoblastic cell lines | Selective cytotoxicity |

Q & A

Q. What are the optimal synthetic routes for 2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 4,4-dimethylpiperidine with a benzyl alcohol derivative under anhydrous conditions (e.g., argon atmosphere) using catalysts like copper triflate (2 mol%) and trifluoroacetic anhydride (TFA) as an activating agent. Reaction optimization includes monitoring pH (e.g., buffering with sodium bicarbonate post-reaction) and purification via column chromatography (e.g., alumina with hexane/ethyl acetate gradients) to achieve >97% purity . Yield improvements (e.g., 77% in analogous compounds) require precise stoichiometric ratios and temperature control (e.g., 0°C during TFA addition) .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : IR for functional groups (e.g., -OH stretch at ~3300 cm⁻¹), ¹H/¹³C NMR for piperidinyl and benzyl proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 1.0–1.5 ppm) .

- Chromatography : HPLC with chiral columns (e.g., C18 reverse-phase) to confirm enantiomeric purity (>98% for analogous compounds) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z within 2 ppm error) .

Q. What solvent systems and stability conditions are recommended for handling this compound?

- Methodological Answer : Store in anhydrous solvents (e.g., dichloromethane, acetonitrile) under inert gas (argon) to prevent oxidation. Stability studies suggest refrigeration (4°C) for short-term storage and -20°C for long-term preservation. Avoid aqueous buffers with high pH (>8), as the benzyl alcohol moiety may undergo esterification or degradation .

Advanced Research Questions

Q. How can researchers resolve enantiomeric mixtures of this compound, and what analytical challenges arise?

- Methodological Answer : Chiral resolution can be achieved via:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase, monitoring UV absorbance at 254 nm. Adjust flow rates (1.0 mL/min) and column temperature (25°C) for baseline separation .

- Stereoselective Synthesis : Employ asymmetric catalysts (e.g., BINOL-derived ligands) during piperidinyl-benzyl coupling to favor specific enantiomers .

- Challenges : Overlapping NMR signals for enantiomers require advanced techniques like NOESY or circular dichroism (CD) for confirmation .

Q. What strategies are effective in addressing contradictory data between synthetic yields and analytical purity?

- Methodological Answer : Contradictions often arise from:

- Byproduct Formation : Monitor reaction intermediates via TLC or LC-MS. For example, unreacted starting materials or dimerization byproducts may inflate yield calculations despite low purity .

- Purification Artifacts : Column chromatography may inadvertently remove polar impurities but retain non-polar contaminants. Cross-validate purity using orthogonal methods (e.g., NMR integration vs. HPLC area-under-curve) .

- Solution : Optimize quenching steps (e.g., sodium bicarbonate washes to remove acidic byproducts) and employ recrystallization (e.g., ethyl acetate/hexane) for final purification .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities at target receptors (e.g., GPCRs or ion channels). Focus on modifying:

- Piperidinyl Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and blood-brain barrier penetration .

- Benzyl Alcohol Position : Meta-substitution may reduce metabolic degradation compared to para-substitution, as seen in related benzyl-piperidine analogs .

Validate predictions with in vitro assays (e.g., radioligand binding or functional cAMP assays) .

Q. What methodologies are suitable for studying the compound’s metabolic stability and toxicity in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., hydroxylated or N-demethylated products) .

- Toxicity Screening : Use MTT assays in HepG2 cells for hepatotoxicity and AMES tests for mutagenicity. Correlate results with logP values (e.g., predicted logP ~2.3 for analogous compounds) to assess bioavailability risks .

Analytical and Experimental Design Considerations

Q. How should researchers design assays to quantify this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Protein precipitation with acetonitrile (3:1 v/v) followed by SPE (C18 cartridges) to isolate the compound from plasma .

- LC-MS/MS Parameters : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 250 → 145 for quantification). Calibrate with deuterated internal standards (e.g., d₄-benzyl alcohol) to correct matrix effects .

- Validation : Meet FDA guidelines for linearity (R² >0.99), LOQ (<1 ng/mL), and precision (%CV <15%) .

Q. What are the critical factors in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Loading : Maintain ≤2 mol% chiral catalysts to avoid cost escalation and byproduct formation.

- Continuous Flow Systems : Use microreactors (e.g., Swern oxidation setups) for controlled temperature and mixing, reducing racemization risks .

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.